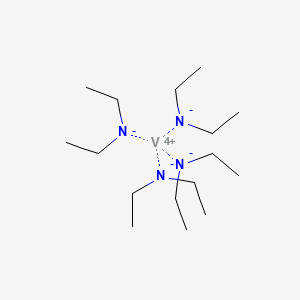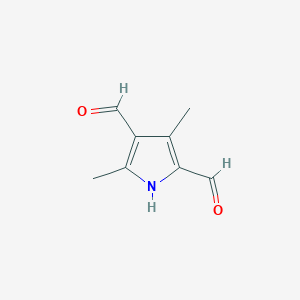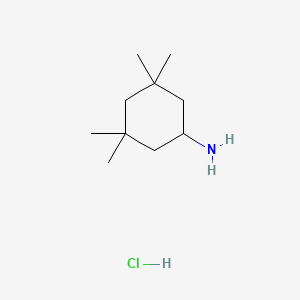
3,3,5,5-Tetramethylcyclohexanamine hydrochloride
Overview
Description
3,3,5,5-Tetramethylcyclohexanamine hydrochloride is a chemical compound with the empirical formula C10H22ClN . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 191.74 . The InChI key is BGSRAMZWISEEOP-UHFFFAOYSA-N . The SMILES string is CC1©CC©©CC(N)C1.Cl .Physical And Chemical Properties Analysis
This compound is a solid . Its storage class code is 11, which refers to combustible solids . The flash point is not applicable .Scientific Research Applications
Analytical Characterization and Biological Matrix Determination
Research on closely related arylcyclohexylamines highlights the importance of analytical characterization for understanding the properties and effects of these compounds. For instance, analytical profiles of certain psychoactive compounds have been established through various methods such as gas chromatography, nuclear magnetic resonance spectroscopy, and liquid chromatography for their determination in biological matrices (De Paoli et al., 2013)(De Paoli et al., 2013). These methodologies are crucial for identifying and quantifying the presence of specific compounds in blood, urine, and other biological fluids, which can be applied to the study of "3,3,5,5-Tetramethylcyclohexanamine hydrochloride" to understand its distribution, metabolism, and potential effects in living organisms.
Environmental and Water Treatment Studies
The research on the removal of tetracycline hydrochloride (a different chemical entity) from water using adsorption and photocatalytic methods (Zhang et al., 2021; Rasheed et al., 2018)(Zhang et al., 2021)(Rasheed et al., 2018) provides insights into the potential environmental applications of related compounds. These studies focus on the development of effective methods for degrading or removing contaminants from water, which could be relevant for assessing the environmental impact of "this compound" and exploring techniques for its safe disposal or degradation.
Photocatalytic Degradation
The development of novel materials for the enhanced photocatalytic degradation of pharmaceuticals in water (Lei et al., 2019)(Lei et al., 2019) is another area of interest. Such research can be relevant to "this compound" by providing a framework for exploring how similar compounds can be effectively broken down in environmental settings, potentially reducing their impact on ecosystems.
Safety and Hazards
properties
IUPAC Name |
3,3,5,5-tetramethylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)5-8(11)6-10(3,4)7-9;/h8H,5-7,11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSRAMZWISEEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32939-18-7 | |
| Record name | (3,3,5,5-Tetramethylcyclohexyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



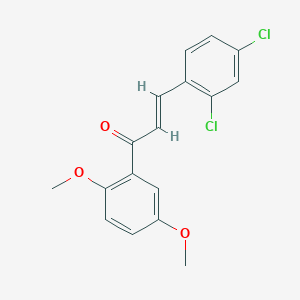
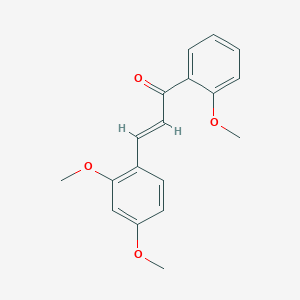
amine hydrochloride](/img/structure/B3116748.png)

![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)
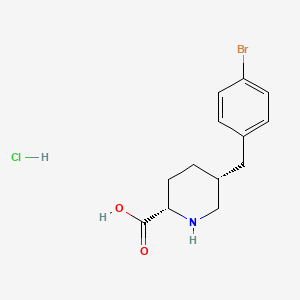

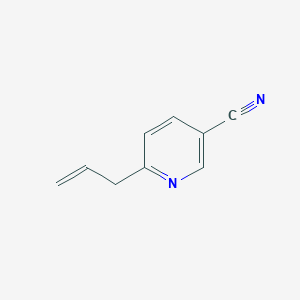
![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)


